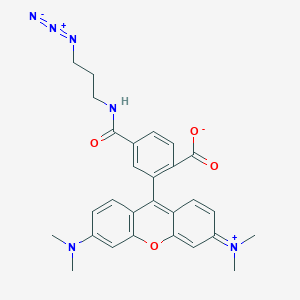
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride, also known as 2-Methoxy-5-nitrophenoxyethanamine HCl, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water and ethanol. The compound is used in various laboratory experiments, such as in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of other organic compounds. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in
作用機序
The mechanism of action of 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, with the nitro group donating a proton to the reaction mixture. This proton donation leads to the formation of a nitro compound, which can then be used for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride are not fully understood. However, it is believed that the compound has an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, the compound may also affect the metabolism of certain drugs, such as barbiturates, which could lead to adverse effects.
実験室実験の利点と制限
The main advantage of using 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride in laboratory experiments is its high solubility in water and ethanol. This allows for easy incorporation into reaction mixtures and makes it suitable for use in a wide range of applications. However, the compound is sensitive to light and air, which can lead to degradation of the compound. Furthermore, the compound is toxic and should be handled with care.
将来の方向性
The future directions for the use of 2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride include further research into its mechanism of action, biochemical and physiological effects, and potential uses in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the compound’s toxicity and its potential adverse effects is needed. Additionally, further research into the compound’s potential uses as a catalyst in the synthesis of nitro compounds is needed. Finally, further research into the compound’s potential uses in the production of dyes and pigments is needed.
合成法
2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride is synthesized from 2-methoxy-5-nitrophenol and ethylenediamine in the presence of hydrochloric acid. The reaction is carried out at room temperature and the product is isolated by filtration and crystallization.
科学的研究の応用
2-(2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloridenitrophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of other organic compounds. It is also used in the synthesis of barbiturates, as a reagent in the synthesis of nitro compounds, and as a catalyst in the synthesis of nitro compounds.
特性
IUPAC Name |
2-(2-methoxy-5-nitrophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10;/h2-3,6H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPONYBZMAZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

